Para-Nitro Substitution Dictates Anion Binding Selectivity and Strength
DFT calculations at the B3LYP/6-311+G(d,p) level reveal that 1,3‑bis(4‑nitrophenyl)urea binds oxygen‑containing anions with a distinct selectivity profile: CH₃COO⁻ > HCO₃⁻ ∼ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻ [1]. This ordering differs from that of the non‑nitrated parent, 1,3‑diphenylurea, which exhibits negligible binding to oxidized 4‑nitroaniline (K_ox < 1 M⁻¹) in DMF, underscoring that the para‑nitro groups are essential for achieving meaningful anion affinity [2]. The binding interaction is mediated by two‑point N–H⋯O hydrogen bonds, and the receptor–anion complex stability correlates directly with the basicity of the anion [3].
| Evidence Dimension | Anion Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Binding energy ordering: CH₃COO⁻ > HCO₃⁻ ∼ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻ |
| Comparator Or Baseline | 1,3‑Diphenylurea: K_ox < 1 M⁻¹ for 4‑nitroaniline in DMF |
| Quantified Difference | Target compound exhibits a defined, measurable binding hierarchy; comparator shows essentially no binding in the same redox state. |
| Conditions | DFT calculations (B3LYP/6-311+G(d,p)) for target; cyclic voltammetry in DMF for comparator. |
Why This Matters
For researchers designing anion sensors or extraction systems, the predictable selectivity profile of 1,3‑bis(4‑nitrophenyl)urea enables rational selection over non‑nitrated ureas that lack sufficient binding affinity.
- [1] Wanno, B., et al. A density functional investigation of 1,3-bis(4-nitrophenyl)urea as anion receptor. Journal of Molecular Structure: THEOCHEM, 2009, 903(1-3), 100-107. View Source
- [2] Bu, J., et al. Electrochemically controlled hydrogen bonding. Nitrobenzenes as simple redox-dependent receptors for arylureas. J. Am. Chem. Soc. 2005, 127, 4567-4574. View Source
- [3] Boiocchi, M., et al. Nature of Urea–Fluoride Interaction: Incipient and Definitive Proton Transfer. J. Am. Chem. Soc. 2004, 126, 16507-16514. View Source
